

A Comparative Efficacy Analysis of N-Myristoyltransferase Inhibitors: DDD100097 and DDD85646

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Compound of Interest

Compound Name: **DDD100097**

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This guide provides a detailed comparison of the efficacy of two prominent N-myristoyltransferase (NMT) inhibitors, **DDD100097** and **DDD85646**. Both compounds have been investigated as potential therapeutic agents for parasitic diseases, primarily targeting the essential enzyme N-myristoyltransferase in parasites like *Trypanosoma brucei* and *Leishmania* species. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the underlying biological pathways.

Executive Summary

DDD85646 has demonstrated significant efficacy in preclinical models of stage 1 Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by *Trypanosoma brucei*. It exhibits potent *in vitro* and *in vivo* activity, leading to cures in mouse models of the disease. In contrast, **DDD100097** was developed as a brain-penetrant NMT inhibitor with the aim of treating the more advanced stage 2 of HAT, where the parasite has crossed the blood-brain barrier. While it has shown partial efficacy in a stage 2 HAT model, it has also been extensively characterized as a potent inhibitor of *Leishmania donovani* NMT, showing a significant reduction in parasite burden in a mouse model of visceral leishmaniasis.

A direct head-to-head comparison of the efficacy of these two compounds in the same disease model is not available in the current literature. Therefore, this guide presents their efficacy data

in the respective models in which they were primarily evaluated.

Data Presentation: Efficacy of DDD85646 and DDD100097

The following tables summarize the quantitative efficacy data for DDD85646 and **DDD100097** from key preclinical studies.

Table 1: Efficacy of DDD85646 against *Trypanosoma brucei*

Parameter	T. b. brucei S427 (Stage 1 Model)	T. b. rhodesiense STIB900 (Stage 1 Model)
In Vitro EC50	2 nM	0.6 nM
In Vivo Minimal Curative Dose (Oral, b.i.d. for 4 days)	12.5 mg/kg	Not Reported
In Vivo Minimal Curative Dose (Oral, b.i.d. for 2 days)	25 mg/kg	50 mg/kg
In Vivo Minimal Curative Dose (Oral, b.i.d. for 1 day)	100 mg/kg	Not Reported

Table 2: Efficacy of **DDD100097**

Parameter	<i>Leishmania donovani</i> (Visceral Leishmaniasis Model)	<i>Trypanosoma brucei</i> GVR35 (Stage 2 HAT Model)
In Vitro K _i (LmNMT)	0.34 nM	Not Reported
In Vitro EC50 (Intracellular Amastigotes)	2.4 μM	Not Reported
In Vivo Efficacy (Oral, 50 mg/kg b.i.d. for 5 days)	52% reduction in parasite burden	Partial efficacy

Experimental Protocols

In Vivo Efficacy Model for Stage 1 Human African Trypanosomiasis (DDD85646)

- Animal Model: Female NMRI mice.
- Parasite Strain: Trypanosoma brucei brucei S427 for the standard model and Trypanosoma brucei rhodesiense STIB900 for the more refractory model.
- Infection: Mice were infected intraperitoneally with 1×10^4 bloodstream form trypanosomes.
- Treatment: Treatment was initiated 3 days post-infection. DDD85646 was administered orally (p.o.) twice daily (b.i.d.) for the durations specified in Table 1.
- Efficacy Assessment: The primary endpoint was the cure of all animals in a treatment group, defined as the absence of detectable parasites in the blood for a defined follow-up period.

In Vivo Efficacy Model for Visceral Leishmaniasis (DDD100097)

- Animal Model: Mouse model of visceral leishmaniasis.
- Parasite Strain: Leishmania donovani.
- Infection: Details of the infection protocol were not specified in the reviewed literature.
- Treatment: **DDD100097** was administered orally at a dose of 50 mg/kg twice daily (b.i.d.) for 5 days.
- Efficacy Assessment: The efficacy was determined by the percentage reduction in parasite burden in the liver compared to a vehicle-dosed control group[1][2].

In Vivo Efficacy Model for Stage 2 Human African Trypanosomiasis (DDD100097)

- Animal Model: Mouse model of central nervous system (CNS) stage HAT.

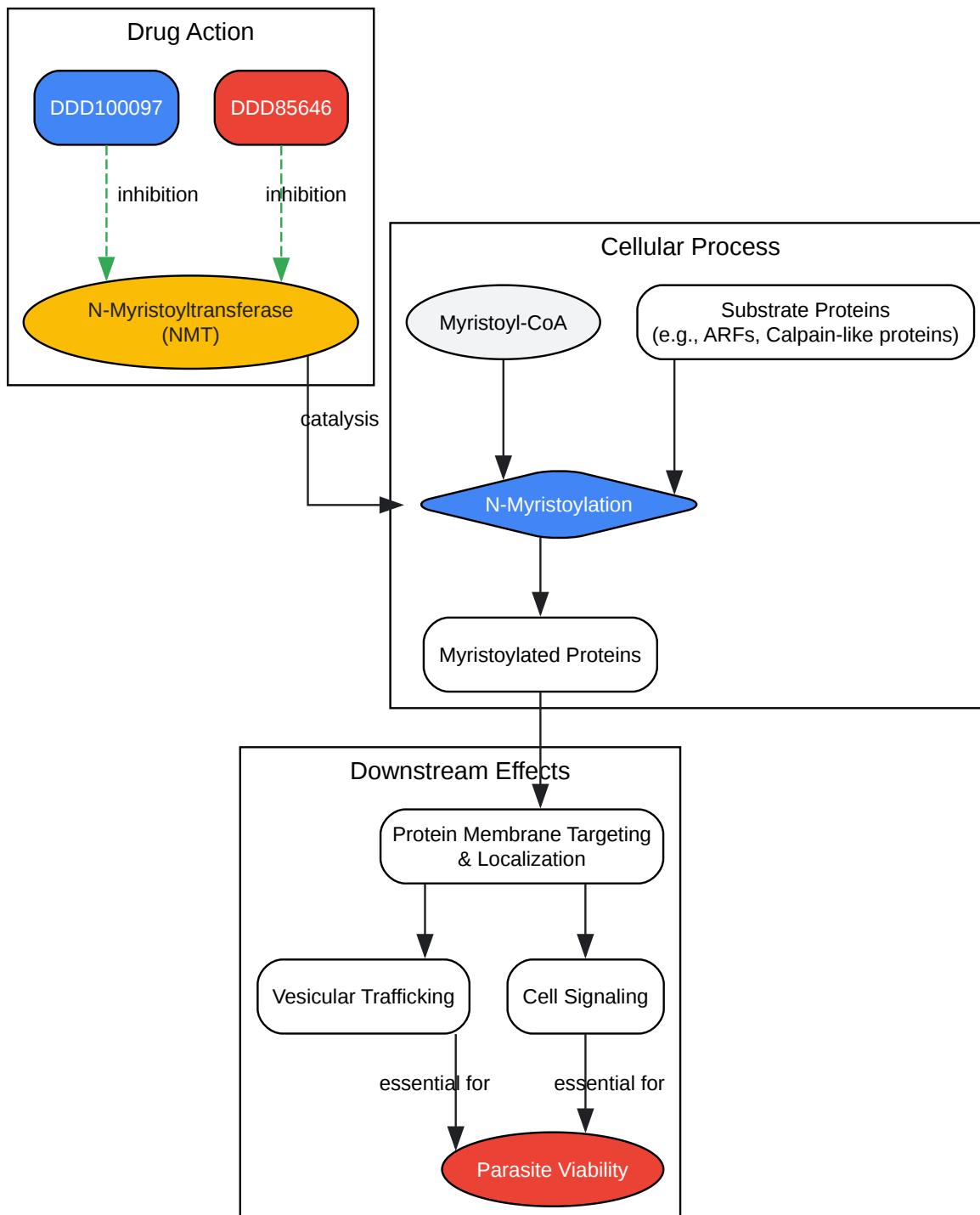
- Parasite Strain: Trypanosoma brucei brucei GVR35.
- Infection: Details of the infection protocol to establish CNS infection were not specified in the reviewed literature.
- Treatment: The dosing regimen for **DDD100097** was not detailed in the available literature.
- Efficacy Assessment: The outcome was described as "partial efficacy," indicating some level of parasite clearance or extended survival, but not a complete cure in all treated animals [3] [4].

Mandatory Visualization

Signaling Pathway and Experimental Workflow

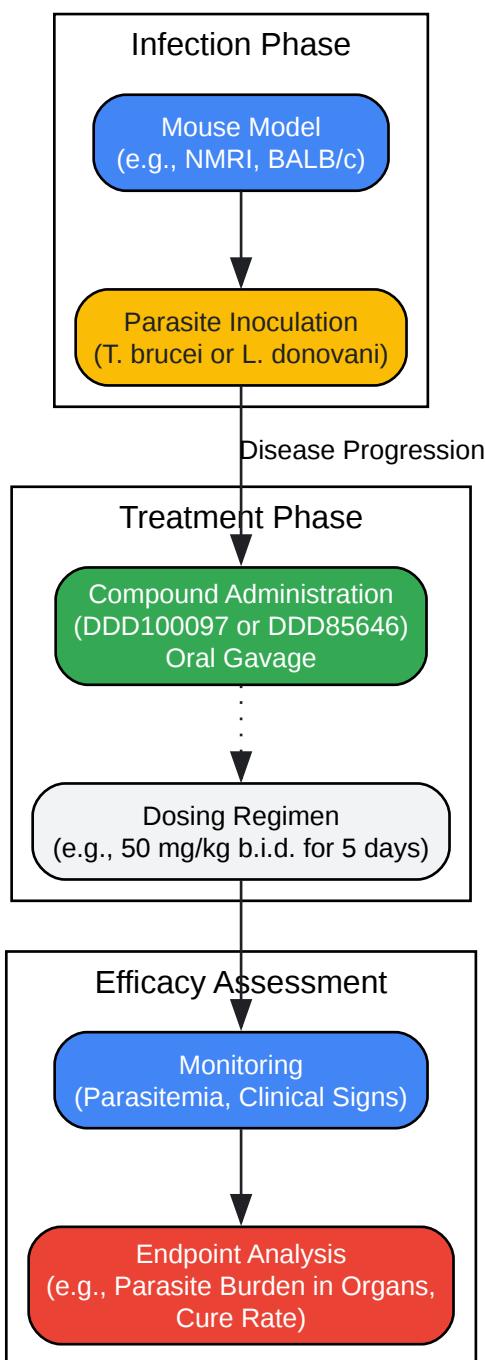
The primary mechanism of action for both **DDD100097** and DDD85646 is the inhibition of N-myristoyltransferase (NMT). NMT is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This modification, known as N-myristylation, is vital for the proper localization and function of these proteins, many of which are involved in essential cellular processes.

The inhibition of NMT leads to a pleiotropic effect, disrupting multiple signaling pathways and cellular functions that are dependent on N-myristoylated proteins. In trypanosomatids, this includes proteins involved in vesicular trafficking, such as ADP-ribosylation factors (ARFs), and structural components. The disruption of these processes ultimately leads to parasite death.



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Caption: Inhibition of N-myristoyltransferase by **DDD100097** and **DDD85646**.



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Caption: General experimental workflow for *in vivo* efficacy testing.

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